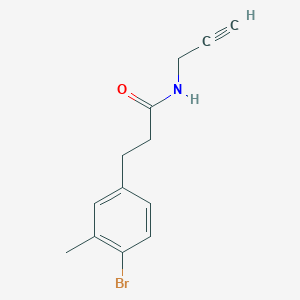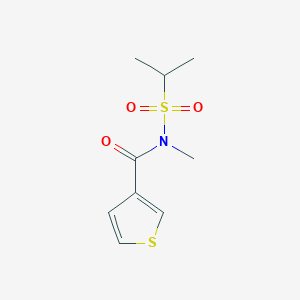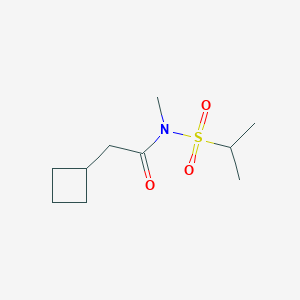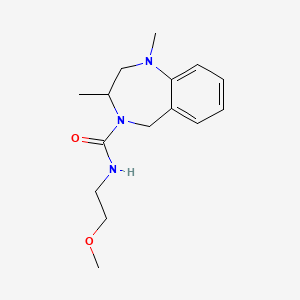
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide, also known as MEM or MEM-P, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. MEM has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
Mécanisme D'action
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thus preventing its activity. CK2 is a serine/threonine kinase that regulates the activity of numerous proteins involved in cell signaling and metabolism. By inhibiting CK2, N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been shown to modulate the activity of various proteins and signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation and oxidative stress in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide in lab experiments is its high selectivity and potency for CK2 inhibition. This allows for precise modulation of CK2 activity without affecting other kinases or cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain assays or experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is its potential use in non-cancer diseases, such as autoimmune disorders or infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide and its downstream effects on cellular processes and pathways.
Méthodes De Synthèse
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(2-chloroethoxy)tetrahydrofuran, which is then reacted with N-methylpiperidine-1-carboxamide in the presence of a base to yield N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy. N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide has also been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, as well as for its anti-inflammatory properties in models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-methyl-4-(oxolan-2-ylmethoxy)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-13-12(15)14-6-4-10(5-7-14)17-9-11-3-2-8-16-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOLTOCYJTQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)





![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)



![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)